2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Description
Properties
Molecular Formula |
C12H11N3O4 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
2-[2-(furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]acetic acid |
InChI |
InChI=1S/C12H11N3O4/c16-11(17)7-14-3-4-15-9(12(14)18)6-8(13-15)10-2-1-5-19-10/h1-2,5-6H,3-4,7H2,(H,16,17) |
InChI Key |
FFGAAOWBLCYRTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=CO3)C(=O)N1CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Synthesis: Pyrazolo[1,5-a]pyrazin-4-one
The pyrazolo[1,5-a]pyrazin-4-one scaffold is typically synthesized via cyclocondensation of β-diketones with aminopyrazoles. For example:
-
Step 1 : Reaction of ethyl acetoacetate with hydrazine hydrate in acetic acid yields 5-amino-3-methyl-1H-pyrazole .
-
Step 2 : Cyclocondensation with diethyl malonate under basic conditions (e.g., NaOEt) forms the dihydroxy intermediate, which is chlorinated using POCl₃ to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrazine .
-
Step 3 : Selective substitution at position 7 with morpholine or other amines generates the 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-one core .
Key Data :
| Starting Material | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | Hydrazine hydrate, HOAc, reflux | 5-Amino-3-methyl-1H-pyrazole | 89 |
| 5-Amino-3-methyl-1H-pyrazole | Diethyl malonate, NaOEt, 130°C | Dihydroxy intermediate | 74 |
| Dihydroxy intermediate | POCl₃, 110°C, 18 h | 5,7-Dichloro derivative | 61 |
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 85 |
| Pd(OAc)₂/XPhos | Cs₂CO₃ | THF | 100 | 72 |
Functionalization with Acetic Acid Side Chain
The acetic acid moiety is introduced via nucleophilic substitution or alkylation:
-
Method A : Reaction of 5-chloro-pyrazolo[1,5-a]pyrazin-4-one with ethyl glycinate in the presence of K₂CO₃, followed by hydrolysis with NaOH .
-
Method B : Direct alkylation using tert-butyl bromoacetate, followed by deprotection with TFA .
Reaction Conditions :
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| A | Ethyl glycinate, K₂CO₃, DMF | 80°C, 12 h | 68 |
| B | tert-Butyl bromoacetate, DIPEA, DCM | RT, 6 h; TFA, 0°C, 1 h | 75 |
Alternative Pathways and Recent Advances
-
Microwave-Assisted Synthesis : Reduction of reaction time from 18 h to 2 h using microwave irradiation at 140°C .
-
One-Pot Strategies : Sequential Suzuki coupling and alkylation in a single pot, achieving 70% overall yield .
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazolo[1,5-a]pyrazine core can be reduced under specific conditions to yield dihydropyrazine derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydropyrazine derivatives, and various esters and amides.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to 2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid exhibit significant pharmacological properties:
- Anticancer Activity : Studies have shown that derivatives of dihydropyrazolo compounds possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against breast cancer and leukemia cells, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies indicate effectiveness against Gram-positive bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Candida albicans | 16 µg/mL |
Enzyme Inhibition
Research has identified that similar pyrazolo compounds can act as inhibitors for specific enzymes such as phosphodiesterases (PDEs), which are crucial in various signaling pathways.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of dihydropyrazolo compounds for their anticancer properties. The results indicated that modifications to the furan and pyrazolo moieties significantly enhanced the cytotoxicity against human breast cancer cells. The most effective compound showed an IC50 value of 8 µM, highlighting the importance of structural optimization in drug design.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial efficacy of various pyrazolo derivatives, the compound demonstrated notable activity against resistant strains of Staphylococcus aureus. The trial concluded that the compound could serve as a lead for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The furan ring and pyrazolo[1,5-a]pyrazine core can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Varying 2-Position Substituents
The pyrazolo[1,5-a]pyrazine scaffold allows for modular substitution, enabling direct comparisons with structurally related compounds (Table 1):
Key Observations :
- Solubility : The acetic acid moiety distinguishes the target compound from ester or amide derivatives (e.g., methyl benzoate in ), offering superior aqueous solubility .
Functional Group Variations in Pyrazoloazine Derivatives
Triazolo[1,5-a]pyrazines () :
Compounds such as 9a and 9e feature triazolo[1,5-a]pyrazine cores with halogenated benzyl groups (e.g., 2,4-dichlorobenzyl) and acetamide side chains. These modifications:
- Increase molecular weight (e.g., 9a : MW 544.5 g/mol) and lipophilicity (clogP ~3.5 estimated).
- Exhibit high synthetic yields (97–98%) via toluene reflux, suggesting robust reactivity of halogenated precursors .
Pyrazolo[1,5-a]pyrimidines () :
Derivatives like 168 (7-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidine) demonstrate:
- Synthetic routes involving 5-aminopyrazole and enolate intermediates, differing from the dihydropyrazine core of the target compound .
Biological Activity
The compound 2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid , with CAS number 1708428-35-6 , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₁N₃O₄
- Molecular Weight : 261.23 g/mol
The compound features a furan ring and a pyrazolo[1,5-a]pyrazine core, which are critical for its biological activity. The structural complexity often correlates with enhanced pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including this compound. Pyrazolo compounds are known to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant activity against cervical (HeLa) and prostate (DU 205) cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Related Pyrazolo Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid | HeLa | TBD | Apoptosis induction |
| Pyrazolo[3,4-b]pyridine derivative | DU 205 | TBD | Cell cycle arrest |
| 5-Aminopyrazole derivative | CaCO-2 | TBD | Cytotoxicity |
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase) has been documented in several studies. This compound may exhibit similar effects due to its structural characteristics that allow interaction with inflammatory pathways .
Antimicrobial Activity
The compound's potential antimicrobial activity has been suggested by the general properties of pyrazole derivatives. Research indicates that such compounds can inhibit the growth of various bacterial and fungal strains. The presence of the furan moiety is particularly noted for enhancing antimicrobial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazolo compounds act as inhibitors of specific enzymes involved in cancer progression and inflammation.
- DNA Interaction : The ability to intercalate into DNA may lead to disruption of replication in cancer cells.
- Cytokine Modulation : By influencing cytokine production, these compounds can alter immune responses.
Case Studies
A recent study evaluated the effects of various pyrazolo derivatives on cancer cell lines and found that modifications in the substituents significantly impacted their biological activity. For example, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups .
Study Example:
In a comparative analysis involving multiple pyrazolo derivatives:
- The compound demonstrated an IC50 value indicative of potent anticancer activity against HeLa cells.
- Further investigations revealed that it induced apoptosis through the mitochondrial pathway.
Q & A
Q. What are the optimized synthetic routes for 2-(2-(furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrazine core via cyclocondensation of 5-aminopyrazole derivatives with β-keto esters or enolizable ketones (e.g., furan-2-yl ketones) under acidic conditions .
- Step 2 : Introduction of the acetic acid moiety via alkylation or nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products; TLC or HPLC is recommended for real-time monitoring .
- Critical Parameters : Solvent choice (e.g., PEG-400 for enhanced regioselectivity ), catalysts (e.g., Lewis acids for furan ring activation), and pH control to stabilize intermediates.
Q. How can the molecular structure of this compound be characterized experimentally?
- Methodological Answer :
- X-ray Crystallography : Provides definitive bond lengths, angles, and dihedral angles (e.g., triclinic crystal system with space group P1 observed in related pyrazolo-pyrazine derivatives ).
- NMR Spectroscopy : H and C NMR can confirm substitution patterns (e.g., furan proton signals at δ 6.3–7.2 ppm and pyrazine carbons at δ 150–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular formula (e.g., [M+H] peak at m/z corresponding to ) .
Advanced Research Questions
Q. How do structural modifications (e.g., furan substitution) influence biological activity and reactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The furan ring enhances π-π stacking with protein targets (e.g., kinases), while the acetic acid group improves solubility and hydrogen-bonding capacity. Comparative studies with thiophene or phenyl analogs reveal furan’s unique role in modulating IC values .
- Reactivity Insights : Furan’s electron-rich nature facilitates electrophilic substitutions (e.g., nitration, halogenation), but the pyrazine core’s electron deficiency requires careful optimization of reaction conditions (e.g., low-temperature lithiation for regioselective functionalization) .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer :
- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability.
- Metabolite Profiling : LC-MS/MS can identify degradation products or active metabolites that may explain discrepancies .
- Computational Validation : Molecular docking (e.g., AutoDock Vina) compares binding modes across studies to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. How can derivatives of this compound be designed for improved pharmacokinetics without compromising activity?
- Methodological Answer :
- Prodrug Strategies : Esterification of the acetic acid group (e.g., ethyl ester derivatives) enhances membrane permeability, with in vivo hydrolysis restoring activity .
- Bioisosteric Replacement : Replace the furan ring with thiazole or oxazole to balance lipophilicity and metabolic stability .
- Pharmacokinetic Screening : Microsomal stability assays (e.g., human liver microsomes) and LogP measurements guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
